N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline is a chemical compound known for its unique structure, which combines an indole ring with a nitro group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline undergoes various chemical reactions, including:
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines.
Cyclization: Acid or base catalysts.
Major Products Formed
Reduction: Formation of N,N-Dimethyl-4-(5-amino-3H-indol-2-yl)aniline.
Substitution: Formation of various substituted indole derivatives.
Cyclization: Formation of complex heterocyclic compounds.
Scientific Research Applications
N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(5-amino-3H-indol-2-yl)aniline: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-4-(5-bromo-3H-indol-2-yl)aniline: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
N,N-Dimethyl-4-(5-nitro-3H-indol-2-yl)aniline is unique due to the presence of both the nitro group and the dimethylamino group, which confer distinct chemical and biological properties .
Properties
CAS No. |
64109-85-9 |
---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-(5-nitro-3H-indol-2-yl)aniline |
InChI |
InChI=1S/C16H15N3O2/c1-18(2)13-5-3-11(4-6-13)16-10-12-9-14(19(20)21)7-8-15(12)17-16/h3-9H,10H2,1-2H3 |
InChI Key |
OQMHFFQYTBEIGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.